Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride
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Overview
Description
Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with fluorine and trifluoromethoxy groups, and an ethylamine group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoro-4-trifluoromethoxy-benzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination Reaction: The resulting amine is then reacted with ethyl bromide to form the ethyl-amine derivative.
Hydrochloride Formation: The final step involves treating the ethyl-amine derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially with electrophiles targeting the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: NaBH4, LiAlH4, and anhydrous conditions.
Substitution: Electrophiles such as alkyl halides and Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated benzene derivatives.
Scientific Research Applications
Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways related to its chemical properties, such as oxidative stress or signal transduction.
Comparison with Similar Compounds
3-Fluoro-4-trifluoromethoxy-benzaldehyde: The starting material for the synthesis.
Ethylamine: A simpler amine derivative.
Trifluoromethoxybenzene derivatives: Other compounds with similar trifluoromethoxy groups.
Uniqueness: Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is unique due to its specific combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-2-15-6-7-3-4-9(8(11)5-7)16-10(12,13)14;/h3-5,15H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLIQEBCPJUXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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